2-({1-methyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives.
Substitution reactions: Introduction of the 2-methylphenylamino group and the 1-methyl group is carried out through nucleophilic substitution reactions.
Final coupling: The ethan-1-ol moiety is introduced in the final step through a coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides and nucleophiles under basic or acidic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism involves binding to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a purine scaffold.
Purvalanol: A potent CDK inhibitor with a different core structure.
Flavopiridol: A broad-spectrum CDK inhibitor with a flavonoid structure.
Uniqueness
2-({1-METHYL-4-[(2-METHYLPHENYL)AMINO]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is unique due to its specific pyrazolo[3,4-d]pyrimidine core, which provides distinct binding properties and potentially improved selectivity and potency as a CDK2 inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C15H18N6O/c1-10-5-3-4-6-12(10)18-13-11-9-17-21(2)14(11)20-15(19-13)16-7-8-22/h3-6,9,22H,7-8H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
UFRPKOSWWYMCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCO)C |
Origin of Product |
United States |
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